Allylmagnesium chloride

Catalog No.
S703859
CAS No.
2622-05-1
M.F
C3H5ClMg
M. Wt
100.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylmagnesium chloride

CAS Number

2622-05-1

Product Name

Allylmagnesium chloride

IUPAC Name

magnesium;prop-1-ene;chloride

Molecular Formula

C3H5ClMg

Molecular Weight

100.83 g/mol

InChI

InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

CYSFUFRXDOAOMP-UHFFFAOYSA-M

SMILES

[CH2-]C=C.[Mg+2].[Cl-]

Canonical SMILES

[CH2-]C=C.[Mg+2].[Cl-]

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Engineering and Biomedical Applications

Grignard Reagent

Allylmagnesium chloride is an organometallic compound with the molecular formula C₃H₅ClMg and a molecular weight of approximately 100.83 g/mol. It is classified as a Grignard reagent, which are organomagnesium halides widely used in organic synthesis. This compound typically exists as a solution in tetrahydrofuran and is sensitive to moisture, requiring careful handling under inert gas conditions to prevent reactions with water, which can lead to the release of flammable gases .

Allylmagnesium chloride is a highly reactive compound and poses significant safety hazards:

  • Flammability: Solutions in organic solvents are highly flammable and can ignite spontaneously upon contact with air or moisture [].
  • Toxicity: Corrosive and toxic if inhaled, ingested, or absorbed through the skin. Can cause severe skin burns, eye damage, and respiratory problems.
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas.
, primarily involving nucleophilic additions. Notably, it reacts with carbonyl compounds and imines to form alcohols through the addition mechanism. The reactivity of allylmagnesium chloride differs from that of typical alkyl Grignard reagents; for instance, it can undergo 1,2-addition reactions with nitroarenes, which is less common for other Grignard reagents .

Key reactions include:

  • Addition to Carbonyls: Forms secondary or tertiary alcohols depending on the substrate.
  • Reactions with Nitro Compounds: Displays unique reactivity patterns compared to other Grignard reagents .

Allylmagnesium chloride is synthesized through the reaction of allyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. This method is representative of the general procedure for creating Grignard reagents:

  • Preparation: Dry magnesium turnings are placed in a flask.
  • Addition of Allyl Chloride: Allyl chloride is added dropwise under inert atmosphere conditions.
  • Solvent Use: Tetrahydrofuran serves as the solvent, facilitating the reaction while preventing moisture ingress.

The reaction can be summarized as follows:

Allyl Chloride+MgAllylmagnesium Chloride\text{Allyl Chloride}+\text{Mg}\rightarrow \text{Allylmagnesium Chloride}

Allylmagnesium chloride finds extensive applications in organic synthesis:

  • Allylation Reactions: It is used to introduce allyl groups into various organic molecules.
  • Synthesis of Alcohols: The compound's ability to add to carbonyls makes it valuable for producing alcohols.
  • Building Block in Organic Chemistry: It serves as a key intermediate in the synthesis of complex organic compounds.

Studies on the interactions of allylmagnesium chloride focus on its reactivity with different substrates. For example, its interactions with carbonyl compounds have been extensively documented, highlighting its unique addition pathways compared to other Grignard reagents . Further research could elucidate potential applications in medicinal chemistry or materials science.

Several compounds share structural or functional similarities with allylmagnesium chloride. These include:

  • Methylmagnesium Chloride: Used for similar nucleophilic addition reactions but lacks the unique reactivity towards nitro compounds.
  • Ethylmagnesium Bromide: Another Grignard reagent that participates in nucleophilic additions but has different steric and electronic properties.
  • Vinylmagnesium Bromide: Similar in structure but typically reacts differently due to its vinyl group.
CompoundUnique Features
Allylmagnesium ChlorideReacts uniquely with nitro compounds
Methylmagnesium ChlorideMore common in general nucleophilic additions
Ethylmagnesium BromideDifferent steric hindrance influences reactivity
Vinylmagnesium BromideTypically less reactive than allylic variants

Allylmagnesium chloride's distinct reactivity profile makes it a valuable tool in organic synthesis, particularly for applications requiring specific nucleophilic behavior.

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (38.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (60.49%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (95.06%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2622-05-1

General Manufacturing Information

Magnesium, chloro-2-propen-1-yl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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